molecular formula C19H26N4O4 B2475042 Tert-butyl 4-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate CAS No. 1795300-50-3

Tert-butyl 4-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate

Cat. No. B2475042
CAS RN: 1795300-50-3
M. Wt: 374.441
InChI Key: YPQSEPGOOXLVIN-UHFFFAOYSA-N
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Description

The compound is a derivative of N-Boc piperazine . Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .


Synthesis Analysis

Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized . They were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .


Physical And Chemical Properties Analysis

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

Scientific Research Applications

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .

Future Directions

These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that they could be further explored for potential therapeutic applications.

properties

IUPAC Name

tert-butyl 4-(3-ethyl-2,4-dioxo-1H-quinazolin-6-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4/c1-5-23-16(24)14-12-13(6-7-15(14)20-17(23)25)21-8-10-22(11-9-21)18(26)27-19(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQSEPGOOXLVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)OC(C)(C)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl)piperazine-1-carboxylate

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